molecular formula C7H7FIN B1447139 2-Fluoro-5-iodo-4-methylaniline CAS No. 1820711-20-3

2-Fluoro-5-iodo-4-methylaniline

Cat. No.: B1447139
CAS No.: 1820711-20-3
M. Wt: 251.04 g/mol
InChI Key: OEERMEPVDPEFFX-UHFFFAOYSA-N
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Description

2-Fluoro-5-iodo-4-methylaniline: is an organic compound with the molecular formula C7H7FIN It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by fluorine, iodine, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-iodo-4-methylaniline typically involves multi-step reactions. One common method includes:

    Nitration: of a suitable precursor to introduce a nitro group.

    Reduction: of the nitro group to an amine.

    Halogenation: to introduce the iodine and fluorine atoms.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale nitration and reduction processes, followed by halogenation under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo electrophilic aromatic substitution reactions due to the presence of the electron-donating methyl group and the electron-withdrawing fluorine and iodine atoms.

    Oxidation and Reduction: The amine group can be oxidized to form nitro compounds or reduced to form other derivatives.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nitration: Nitric acid and sulfuric acid.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents.

    Halogenation: Halogen sources like iodine and fluorine under specific conditions.

Major Products:

    Substitution Products: Various substituted anilines.

    Oxidation Products: Nitro derivatives.

    Coupling Products: Biaryl compounds.

Scientific Research Applications

Chemistry: 2-Fluoro-5-iodo-4-methylaniline is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology and Medicine: In medicinal chemistry, this compound can be used to synthesize potential drug candidates, especially those targeting specific enzymes or receptors.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-iodo-4-methylaniline depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, altering their activity. The presence of fluorine and iodine atoms can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 2-Fluoro-4-methylaniline
  • 5-Iodo-2-methylaniline
  • 4-Fluoro-2-iodoaniline

Uniqueness: 2-Fluoro-5-iodo-4-methylaniline is unique due to the specific arrangement of its substituents, which can significantly affect its chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

2-fluoro-5-iodo-4-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FIN/c1-4-2-5(8)7(10)3-6(4)9/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEERMEPVDPEFFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1I)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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